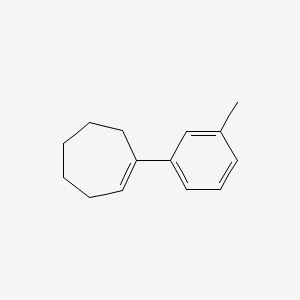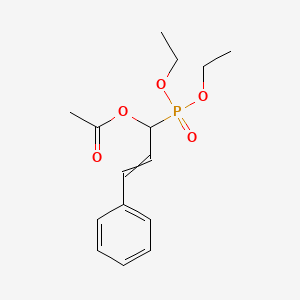
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is an organic compound that belongs to the class of phosphonate esters It is characterized by the presence of a diethoxyphosphoryl group attached to a phenylprop-2-en-1-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate can be achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of triethyl phosphonoacetate as a reagent, which is added dropwise to a sodium methoxide solution to prepare a phosphonate anion . The phosphonate anion then reacts with an appropriate aldehyde or ketone to form the desired product with high regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the HWE reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate has several scientific research applications:
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme IGPD, which is crucial for the biosynthesis of histidine in plants . This inhibition disrupts the growth and development of weeds, making it an effective herbicide.
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: Used in similar HWE reactions and has comparable chemical properties.
Diethyl benzylphosphonates: Explored for antimicrobial activity and have similar structural features.
Uniqueness
1-(Diethoxyphosphoryl)-3-phenylprop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to inhibit IGPD makes it particularly valuable in herbicidal applications, setting it apart from other phosphonate esters.
Properties
CAS No. |
95688-55-4 |
|---|---|
Molecular Formula |
C15H21O5P |
Molecular Weight |
312.30 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-3-phenylprop-2-enyl) acetate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-21(17,19-5-2)15(20-13(3)16)12-11-14-9-7-6-8-10-14/h6-12,15H,4-5H2,1-3H3 |
InChI Key |
RTMVVIBSKOSBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=CC1=CC=CC=C1)OC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)
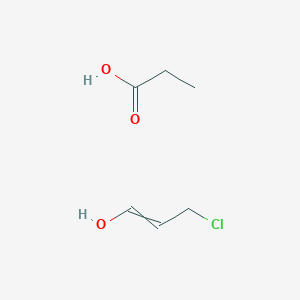
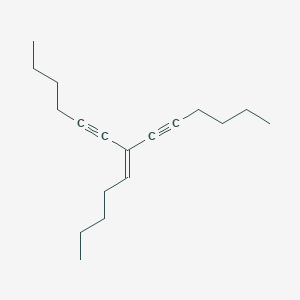
![2-[(E)-(4,6-Dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14361215.png)
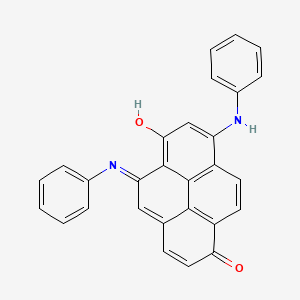
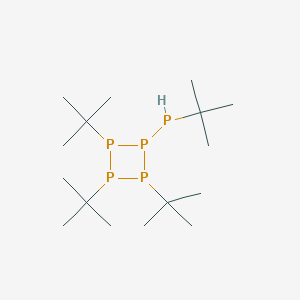
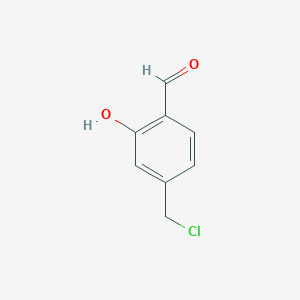
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
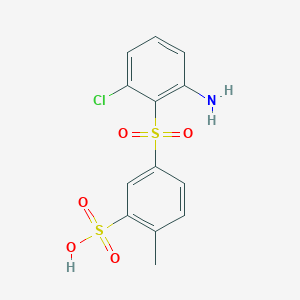
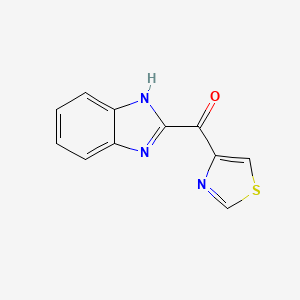
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)

![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
